molecular formula C9H16F2N2O2 B1484649 4-(2,2-Difluoropropyl)-piperazine-2-carboxylic acid methyl ester CAS No. 2169555-90-0

4-(2,2-Difluoropropyl)-piperazine-2-carboxylic acid methyl ester

Cat. No. B1484649
CAS RN: 2169555-90-0
M. Wt: 222.23 g/mol
InChI Key: CDAPCUGJIYNTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoropropyl)-piperazine-2-carboxylic acid methyl ester, commonly known as DFPC, is an organic compound that is used in a wide range of scientific research applications. It is a fluorinated derivative of piperazine, and is used as a building block in the synthesis of various compounds. DFPC is also used as a solvent in laboratory experiments, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

DFPC has a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as 4-fluoropiperidine and 4-fluoropiperazine. It has also been used as a solvent in laboratory experiments, and as a reagent in the synthesis of other compounds. DFPC has also been used in the synthesis of pharmaceuticals, and has been used as a starting material for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of DFPC is not well understood. However, it is believed to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It is also believed to interact with other enzymes, such as phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
DFPC has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticholinergic, anti-inflammatory, and analgesic effects. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, DFPC has been shown to have an inhibitory effect on phospholipase A2, which is involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

DFPC has several advantages for laboratory experiments. It is a stable compound, and is not easily degraded. It is also relatively inexpensive, and is readily available. However, DFPC is also a highly toxic compound, and should be handled with care. In addition, it has a strong odor, and should be used in a well-ventilated area.

Future Directions

There are several potential future directions for DFPC research. One potential direction is the development of new compounds based on the DFPC structure. Another potential direction is the development of new methods for the synthesis of DFPC. Additionally, further research into the biochemical and physiological effects of DFPC could lead to the development of new drugs and treatments. Finally, further research into the mechanism of action of DFPC could lead to a better understanding of its effects on neurotransmitter release and phospholipid breakdown.

properties

IUPAC Name

methyl 4-(2,2-difluoropropyl)piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2/c1-9(10,11)6-13-4-3-12-7(5-13)8(14)15-2/h7,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAPCUGJIYNTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCNC(C1)C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(2,2-Difluoropropyl)-piperazine-2-carboxylic acid methyl ester

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